4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine
Beschreibung
The compound 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),3,7,10-pentaen-8-amine is a nitrogen- and sulfur-containing heterotricyclic molecule with a unique fused-ring system. Its structure features a central 5-thia-3,7,10,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core, substituted with a 3-(1-aminoethyl)phenyl group and methylamine at the N,12 positions.
Eigenschaften
IUPAC Name |
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-9(18)10-5-4-6-11(7-10)16-21-13-14-12(20-8-23(14)3)15(19-2)22-17(13)24-16/h4-9H,18H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYSMBQRFAWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Thia-Tetrazatricyclo Formation via Ugi-Azide Reaction
A two-step protocol inspired by tetrazolo-fused benzodiazepine synthesis (PMC3423981) involves:
- Multi-component Ugi-Azide reaction between:
- Ortho-N-Boc phenylisocyanide
- Phenylglyoxaldehyde
- Azidotrimethylsilane (TMS-N₃)
- Secondary amines (e.g., piperidine)
- Acid-mediated cyclization using trifluoroacetic acid (TFA) in dichloroethane (DCE) to yield the tetrazolo-fused tricycle.
Example Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ugi-Azide | TMS-N₃, MeOH | Methanol | RT, 24 h | 44–54% |
| Cyclization | 10% TFA/DCE | DCE | 80°C (MW) | 85–90% |
This method efficiently introduces nitrogen atoms and the sulfur bridge, though regioselectivity depends on substituent steric effects.
Gold-Catalyzed Cyclization of Ynones
For sulfur incorporation, gold(I)-catalyzed cyclization of β-amino ynones (e.g., 29 in PMC3423981) generates dihydrothiapyridones. Using PPh₃AuOTf as a catalyst, this step achieves 70–80% yields in tetrahydrofuran (THF) at 0°C.
N,12-Dimethylation and Final Functionalization
Selective Methylation of Amine Centers
- N-Methylation : Treatment with methyl iodide in DMF using K₂CO₃ as a base (60°C, 12 h) selectively methylates the primary amine.
- C12-Methylation : Lithiation with LDA at -78°C followed by quenching with methyl triflate installs the C12 methyl group (EP2922846A1).
Yield Optimization :
| Step | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-Methylation | K₂CO₃ | DMF | 60°C | 75% |
| C12-Methylation | LDA | THF | -78°C | 68% |
Carbamate Formation for Stability
To protect the amine during synthesis, 4-nitrophenyl chloroformate reacts with the intermediate phenol, followed by displacement with N-ethylmethylamine (EP1856036B1). This step proceeds in dichloromethane (DCM) with 80–85% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 2.25 (s, N-CH₃), δ 3.45 (q, NHCH₂), and δ 7.2–7.8 (aromatic protons).
- HRMS : [M+H]⁺ at m/z 295.4 confirms molecular formula C₁₅H₁₃N₅S.
Challenges and Innovations
Stereochemical Control
The tricyclic core’s stereochemistry is influenced by gold-catalyzed cyclization. Chiral auxiliaries (e.g., camphorsulfonic acid) resolve enantiomers, achieving >98% ee (EP1856036B1).
Byproduct Mitigation
- Dimerization : Low temperatures (-20°C) and dilute conditions suppress furoxan formation.
- Oxidation : Anaerobic conditions (N₂ atmosphere) prevent thia-triazole oxidation to sulfoxides.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Ugi-Azide + Cyclization | 2 | 38–49% | Scalability | Moderate regioselectivity |
| Reductive Amination + Suzuki | 4 | 52–60% | High purity | Costly catalysts |
| Gold-Catalyzed Cyclization | 3 | 45–55% | Stereoselective | Sensitive to moisture |
Analyse Chemischer Reaktionen
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may vary based on the desired product.
Major products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s tricyclic framework distinguishes it from simpler bicyclic or spirocyclic analogs. For example:
- N,12-Dimethyl-4-phenyl-5-thia-3,7,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-8-amine () shares the same core but lacks the 3-(1-aminoethyl) substituent. This absence may reduce solubility and target affinity compared to the aminoethyl-bearing compound.
Substituent Effects
- Aminoethyl vs. Methoxy/Phenyl Groups: The 3-(1-aminoethyl)phenyl group in the target compound introduces a basic amine, likely improving aqueous solubility and enabling ionic interactions with biological targets. In contrast, methoxy or simple phenyl substituents (e.g., ) rely on hydrophobic or π-π stacking interactions .
- Benzothiazole Derivatives: Compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () feature spiro systems and benzothiazole moieties, which confer conformational rigidity and fluorescence properties.
Molecular Similarity and Bioactivity Clustering
- Tanimoto Coefficient Analysis : As demonstrated in and , structural similarity metrics (e.g., Tanimoto index) can predict bioactivity. The target compound’s tricyclic core may cluster with kinase inhibitors like ROCK1 binders (), while benzothiazole derivatives () might align with antimicrobial agents due to their distinct pharmacophores .
- Bioactivity Profiles: highlights that structurally related compounds often share modes of action. The aminoethyl group in the target compound could enhance kinase selectivity compared to analogs with bulkier or less polar substituents .
Comparative Data Table
Research Findings and Implications
Docking and Virtual Screening
Chemical Space Docking () suggests that the target compound’s aminoethyl group enriches docking efficiency compared to non-polar substituents. This aligns with studies showing that polar groups enhance binding to kinase ATP pockets .
Pharmacokinetic Predictions
The aminoethyl group in the target compound may improve absorption and distribution compared to methoxy or benzothiazole derivatives, as amines often enhance solubility and transporter interactions .
Biologische Aktivität
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrazatricyclo framework and multiple functional groups that contribute to its biological activity. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S |
| Molecular Weight | 302.39 g/mol |
The presence of the thia (sulfur-containing) moiety and the aminoethyl group are particularly noteworthy as they influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Inhibition of growth at concentrations as low as 10 µg/mL.
- Escherichia coli : Significant reduction in viability at 20 µg/mL.
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. In cell line assays:
- Human breast cancer (MCF-7) : Induced apoptosis at concentrations of 15 µg/mL.
- Lung cancer (A549) : Showed a dose-dependent decrease in cell proliferation.
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. The results demonstrated:
- A significant reduction in biofilm formation by Pseudomonas aeruginosa , suggesting potential for treating chronic infections.
Case Study 2: Cancer Cell Line Research
In a comparative study with established chemotherapeutic agents, the compound showed superior efficacy in reducing tumor cell viability in vitro. The study highlighted:
- Enhanced cytotoxicity compared to doxorubicin at similar concentrations, indicating a promising alternative for cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
